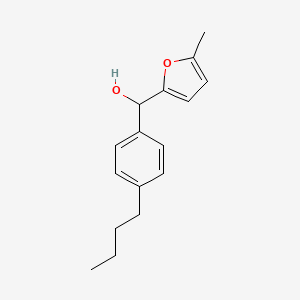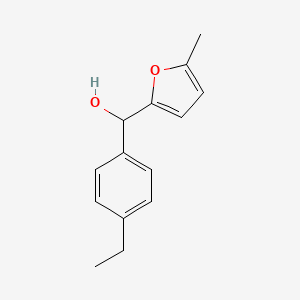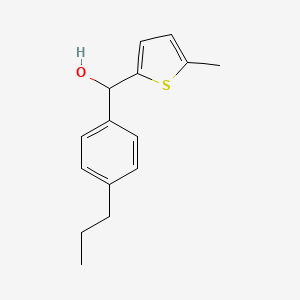
(2-Bromophenyl)(4-propylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromophenyl)(4-propylphenyl)methanol: is a chemical compound with the molecular formula C16H17BrO and a molecular weight of 305.21 g/mol . This compound is characterized by the presence of a bromine atom on a benzene ring, a propyl group on another benzene ring, and a hydroxyl group attached to a methylene bridge connecting the two benzene rings.
Synthetic Routes and Reaction Conditions:
Bromination and Alkylation: The compound can be synthesized by first brominating benzene to form bromobenzene , followed by a Friedel-Crafts alkylation with propyl chloride to introduce the propyl group.
Reduction and Oxidation: Another approach involves the reduction of 2-bromobenzaldehyde to 2-bromophenylmethanol , followed by a subsequent alkylation with 4-propylphenyl bromide .
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and alkylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
(2-Bromophenyl)(4-propylphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-bromophenyl(4-propylphenyl)methanal using oxidizing agents like chromium trioxide or pyridinium chlorochromate .
Reduction: The compound can be reduced to 2-bromophenyl(4-propylphenyl)methane using reducing agents such as lithium aluminum hydride .
Substitution: The bromine atom can be substituted with other groups, such as chlorine or iodine , using appropriate halogenating agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Halogenating agents like chlorine or iodine, UV light or heat.
Major Products Formed:
Oxidation: 2-bromophenyl(4-propylphenyl)methanal.
Reduction: 2-bromophenyl(4-propylphenyl)methane.
Substitution: 2-chlorophenyl(4-propylphenyl)methanol, 2-iodophenyl(4-propylphenyl)methanol.
Aplicaciones Científicas De Investigación
(2-Bromophenyl)(4-propylphenyl)methanol: has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (2-Bromophenyl)(4-propylphenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, or it may modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
(2-Bromophenyl)(4-propylphenyl)methanol: can be compared with other similar compounds, such as:
2-Bromophenylmethanol: Similar structure but lacks the propyl group.
4-Propylbenzene: Similar structure but lacks the bromine atom and hydroxyl group.
2-Bromophenyl(phenyl)methanol: Similar structure but with a phenyl group instead of a propyl group.
Uniqueness: The presence of both the bromine atom and the propyl group on the benzene rings makes This compound unique compared to its analogs, potentially leading to different chemical and biological properties.
Propiedades
IUPAC Name |
(2-bromophenyl)-(4-propylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11,16,18H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWSETUYGBUBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














